tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a piperidine ring with a vinyl group and a tert-butyl ester, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide as an oxidant.
Reduction: Typically involves hydrogenation reactions.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide (TBHP) in the presence of catalysts like bismuth (III) oxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Used as an oxidant in organic synthesis.
tert-Butyl esters: Commonly used protecting groups in peptide synthesis.
Isopropyl and tert-butyl derivatives: Similar in structure but differ in reactivity and applications.
Uniqueness
tert-Butyl (S)-4-oxo-2-vinylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, vinyl group, and tert-butyl ester. This combination provides a distinct reactivity profile and makes it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethenyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 |
InChI Key |
RYOAUCXCMVLSET-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.